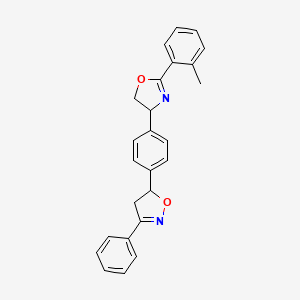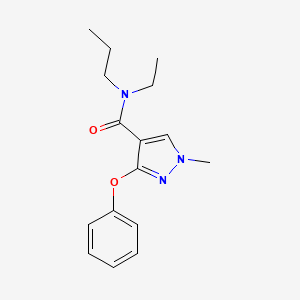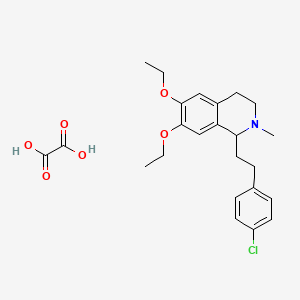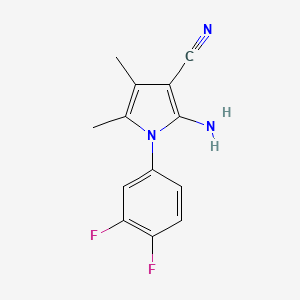
3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is a complex organic compound that features a unique combination of phenyl, oxazole, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxazole intermediate, which is then reacted with a phenyl-substituted isoxazole precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trisubstituted Pyrazoles: These compounds also feature a five-membered ring with nitrogen atoms and have similar biological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: This compound has a fused ring system and exhibits antiviral and antimicrobial activities.
Uniqueness
3-Phenyl-5-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is unique due to its specific combination of phenyl, oxazole, and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-[4-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-5-6-10-21(17)25-26-23(16-28-25)19-11-13-20(14-12-19)24-15-22(27-29-24)18-8-3-2-4-9-18/h2-14,23-24H,15-16H2,1H3 |
InChI Key |
LMQRQIWAVVKVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(CO2)C3=CC=C(C=C3)C4CC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,5-a]pyrazine-8-methanamine](/img/structure/B12873024.png)

![3-Ethyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12873038.png)
![N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride](/img/structure/B12873044.png)


![Dicyclohexyl(2',6'-diisopropoxy-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12873054.png)



![2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12873076.png)
